molecular formula C14H16Cl3NO2 B129027 Zoxamide CAS No. 156052-68-5

Zoxamide

Cat. No.: B129027
CAS No.: 156052-68-5
M. Wt: 336.6 g/mol
InChI Key: SOUGWDPPRBKJEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zoxamide is synthesized through a multi-step process involving the chlorination of benzamide derivatives. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Zoxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .

Scientific Research Applications

Agricultural Applications

Zoxamide is predominantly employed in agriculture for its efficacy against a range of pathogens, particularly oomycetes. It is effective against:

  • Phytophthora capsici : A significant pathogen affecting peppers and cucumbers.
  • Botrytis cinerea : Responsible for gray mold in many fruit and vegetable crops.
  • Alternaria solani : The cause of early blight in tomatoes and potatoes.

Table 1: Efficacy of this compound Against Key Pathogens

PathogenCrop TypeEfficacy (%)Reference
Phytophthora capsiciPeppers, Cucumbers90
Botrytis cinereaStrawberries, Grapes85
Alternaria solaniTomatoes, Potatoes80

Resistance Management

Research has indicated that this compound can be part of integrated pest management strategies to combat resistance development in fungal populations. Studies have shown that this compound's unique action site helps delay resistance compared to other fungicides targeting similar pathways .

Case Study: Resistance Development

A laboratory study evaluated the potential for resistance development in Botrytis cinerea when exposed to this compound. The results demonstrated that while resistance can develop, it occurs at a slower rate compared to traditional fungicides, making this compound a valuable tool in resistance management strategies .

Environmental Impact and Safety Profile

This compound has undergone extensive safety evaluations by regulatory bodies such as the EPA and EFSA. These evaluations concluded that this compound poses minimal risk to human health and the environment when used according to label instructions.

Table 2: Toxicity Profile of this compound

Study TypeResultReference
Acute ToxicityNo significant acute toxicity observed
Chronic ToxicityNo evidence of carcinogenicity
MutagenicityNon-mutagenic in multiple assays

Future Research Directions

Ongoing research aims to further explore the enantiomeric properties of this compound, as studies suggest that different enantiomers exhibit varying levels of bioactivity against target pathogens. The R-enantiomer has shown significantly higher efficacy compared to its S counterpart .

Case Study: Enantiomeric Evaluation

A systematic evaluation revealed that R-zoxamide demonstrated up to 140 times more bioactivity against certain pathogens than S-zoxamide, indicating potential for developing more effective formulations based on enantiomeric selectivity .

Comparison with Similar Compounds

Similar Compounds

    Mancozeb: Another fungicide used to control similar fungal diseases.

    Ethaboxam: A benzamide fungicide similar to zoxamide, used primarily against oomycetes.

Uniqueness of this compound

This compound is unique due to its specific mode of action targeting β-tubulin in oomycetes, which reduces the likelihood of cross-resistance with other fungicides. Its low environmental persistence and minimal impact on non-target organisms further enhance its suitability for agricultural use .

Biological Activity

Zoxamide is a chiral fungicide that has gained attention in agricultural practices for its efficacy against various fungal pathogens. Its unique mechanism of action, primarily targeting β-tubulin, distinguishes it from other fungicides and contributes to its biological activity. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and metabolic profile.

This compound exerts its antifungal activity by binding to the β-tubulin protein in fungi, disrupting microtubule formation and thereby inhibiting cell division. This specific interaction is crucial for its effectiveness against a range of pathogens, including Phytophthora sojae and other oomycetes.

Key Findings:

  • Target Site : The C239 residue in β-tubulin is identified as a critical target site for this compound, differentiating it from benzimidazole fungicides .
  • Resistance Mechanism : Mutations in the β-tubulin gene, particularly the C239S mutation, have been linked to this compound resistance. In laboratory studies, resistant mutants exhibited no significant fitness penalties regarding growth and pathogenicity .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various fungal pathogens. A systematic evaluation highlighted its enantioselective bioactivity:

PathogenEC50 (μg/ml)Relative Activity
Phytophthora sojae0.048High
Botrytis cinereaVariableModerate
Alternaria solaniVariableModerate
Colletotrichum gloeosporioidesVariableModerate

The mean EC50 value for P. sojae field isolates ranged from 0.023 to 0.086 μg/ml, indicating a robust antifungal profile .

Metabolic Profile

The metabolic fate of this compound has been studied extensively to understand its absorption and elimination in biological systems. In rat studies, this compound showed rapid absorption and extensive metabolism:

  • Absorption : Approximately 60% of this compound is systemically absorbed after oral administration.
  • Excretion : About 59-63% of the administered dose is excreted via bile within 12 hours, with minimal accumulation in tissues (0.04–1.9%) .
  • Metabolites : A total of 36 metabolites have been identified, with no single metabolite accounting for more than 10% of the administered dose .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity and its implications for agricultural practices:

  • Resistance Development : A study on P. sojae found that while resistance to this compound can develop through specific mutations, the frequency of such resistance is low, suggesting a manageable risk for agricultural applications .
  • Comparative Toxicology : Research comparing this compound with other fungicides like mancozeb indicated that this compound does not exhibit clastogenic or genotoxic effects in mice models, making it a safer alternative in terms of environmental impact .
  • Environmental Impact : The environmental risk associated with this compound has been assessed at the enantiomeric level, revealing significant differences in bioactivity between its enantiomers (R-zoxamide being more active than S-zoxamide) which may influence its ecological footprint .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of zoxamide against oomycetes?

this compound disrupts microtubule assembly by covalently binding to β-tubulin at the C239 residue, inhibiting nuclear division and hyphal growth . Key experimental approaches include:

  • Tubulin binding assays : Use deuterium-labeled this compound (this compound-D5) as an internal standard for LC-MS/MS quantification of binding affinity .
  • Microscopy studies : Observe microtubule destabilization in Phytophthora capsici hyphae treated with EC50 concentrations (e.g., 0.048 µg/ml for P. sojae) .
  • Resistance screening : Compare EC50 values between wild-type and mutant strains to confirm target-site specificity (e.g., C239S mutation in P. sojae abolishes binding) .

Q. How should researchers monitor this compound resistance in field populations?

  • Baseline sensitivity assays : Establish EC50 ranges for target pathogens (e.g., Botrytis cinerea EC50: 0.1–0.5 µg/ml) .
  • Cross-resistance profiling : Test against benzimidazoles (e.g., carbendazim) and NPC fungicides; this compound resistance is often non-correlated with these classes .
  • Molecular markers : Screen for β-tubulin mutations (e.g., E198K in B. cinerea or C239S in P. sojae) via PCR-RFLP or sequencing .

Q. What analytical methods are recommended for this compound quantification in plant/soil matrices?

  • LC-MS/MS with QuEChERS extraction : Achieve LOQs of 0.01 mg/kg in plant tissues and honey .
  • Isomer-specific analysis : Resolve R/S isomers using chiral columns, though method validation (ILV) remains a data gap .
  • Environmental fate studies : Measure soil DT50 (2–10 days) and bioconcentration factors (e.g., bluegill sunfish: 95–136) via radiolabeled studies .

Advanced Research Questions

Q. How to design experiments to study non-target recessive resistance genes in Phytophthora capsici?

  • UV mutagenesis : Generate resistant mutants via UV-treated zoospores or mycelia, followed by selection on this compound-amended media (e.g., 30 mg/ml PDA) .
  • Genetic crosses : Perform sexual crosses between resistant (R) and sensitive (S) isolates; analyze F1/F2 progeny segregation ratios (e.g., 1:3 R:S in F2 indicates two recessive genes) .
  • Fitness cost assays : Compare growth rates, sporulation, and pathogenicity of mutants vs. wild-type under stress conditions .

Q. What molecular techniques elucidate this compound’s differential activity across fungal classes?

  • β-tubulin homology modeling : Compare binding pockets of oomycetes (e.g., P. capsici) and ascomycetes (e.g., B. cinerea) to identify residue-specific interactions (e.g., C239 in oomycetes vs. F200 in ascomycetes) .
  • qRT-PCR : Quantify PcTubB expression in resistant vs. sensitive isolates; no expression differences suggest non-target mechanisms .
  • CRISPR-Cas9 mutagenesis : Introduce point mutations (e.g., E198A/K in B. cinerea) to validate resistance-conferring residues .

Q. How to assess this compound’s environmental persistence and non-target toxicity?

  • Soil microcosm studies : Track degradation metabolites (e.g., CO2) under varying pH/temperature conditions .
  • Ecotoxicology assays : Test aquatic toxicity using Daphnia magna (LC50: >100 mg/L) and avian models (e.g., quail dietary LC50: >5,000 ppm) .
  • Hepatotoxicity screening : Monitor alkaline phosphatase levels and liver histopathology in rodent models after chronic exposure .

Q. Contradictions & Research Gaps

  • Resistance mechanisms : While P. capsici resistance involves recessive non-target genes , P. sojae relies on target-site mutations (C239S) . This dichotomy necessitates pathogen-specific resistance management strategies.
  • Analytical validation : Isomer-specific quantification methods for this compound lack full validation, complicating residue studies .

Properties

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032581
Record name Zoxamide
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Molecular Weight

336.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline]
Record name Zoxamide
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Solubility

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C
Record name Zoxamide
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Density

1.38 g/cu m at 20 °C
Record name Zoxamide
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Vapor Pressure

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C
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Color/Form

White solid, Fine, white powder

CAS No.

156052-68-5
Record name Zoxamide
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Record name Zoxamide
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Record name Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl
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Record name Zoxamide
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Melting Point

158-160 °C
Record name Zoxamide
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

To a well-stirred solution of 1.1 g (13.1 mmol) sodium bicarbonate in 15 mL water was added solid 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride (1 g, 5.4 mmoles) portionwise. To the resulting solution was added 15 mL of hexane followed by dropwise addition of a solution of 3,5-dichloro-4-methylbenzoyl chloride (1.2 g, 5.4 mmol) in 1 mL of tetrahydrofuran. Another 15 mL of hexane was added, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered, and the resulting white solid was dried in a vacuum oven yielding 1.1 g of 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide as a white solid (mp 159°-161° C.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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